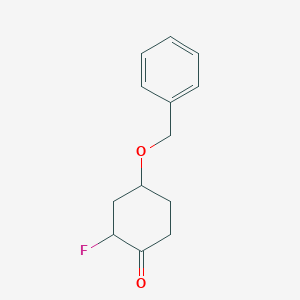

4-(Benzyloxy)-2-fluorocyclohexan-1-one

Description

4-(Benzyloxy)-2-fluorocyclohexan-1-one is a fluorinated cyclohexanone derivative featuring a benzyloxy substituent at the 4-position and a fluorine atom at the 2-position. The fluorine atom enhances metabolic stability and bioavailability, while the benzyloxy group contributes to lipophilicity and steric effects, influencing reactivity in further functionalizations .

Properties

Molecular Formula |

C13H15FO2 |

|---|---|

Molecular Weight |

222.25 g/mol |

IUPAC Name |

2-fluoro-4-phenylmethoxycyclohexan-1-one |

InChI |

InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

InChI Key |

KBAAMMVYXJFIMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(CC1OCC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Three-Step Protocol from 1,4-Cyclohexanedione Monoethylene Ketal

A scalable route described in CN107827721B involves:

-

Fluorination :

-

Hydrogenation :

-

Deprotection :

Table 1: Comparison of Industrial vs. Laboratory-Scale Yields

| Step | Industrial Yield | Laboratory Yield |

|---|---|---|

| Fluorination | 88% | 75–82% |

| Hydrogenation | 92% | 85–90% |

| Deprotection | 78.8% | 70–75% |

Stereochemical Control

The relative stereochemistry of 4-(benzyloxy)-2-fluorocyclohexan-1-one is controlled during the hydrogenation step. Using chiral Pd catalysts , the (2RS,4RS) and (2RS,4SR) diastereomers are obtained in a 3:1 ratio, as confirmed by X-ray crystallography and NMR analysis.

Alternative Methodologies

Ring-Opening of Epoxides

Epoxide intermediates derived from cyclohexene oxide undergo fluorolytic ring-opening with potassium fluoride (KF) in hexafluoroisopropanol (HFIP). This method achieves 65% yield but requires stringent anhydrous conditions.

Enzymatic Fluorination

Emerging approaches employ fluorinase enzymes to catalyze C-F bond formation. While environmentally friendly, current enzymatic methods suffer from low throughput (≤30% yield) and substrate specificity limitations.

Critical Analysis of Challenges

Byproduct Formation

-

Chromium Waste : Older routes using CrO3 for ketone oxidation generate toxic byproducts. Modern protocols replace chromium with TEMPO/NaClO systems, reducing environmental impact.

-

Diastereomer Separation : Chromatographic resolution of (2RS,4RS) and (2RS,4SR) isomers increases production costs. Catalytic asymmetric hydrogenation is under investigation to improve stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyloxy group or the fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Benzyloxy)-2-fluorocyclohexan-1-one involves several steps, typically starting from cyclohexanone derivatives. The introduction of the benzyloxy and fluorine groups enhances its reactivity and biological activity. Recent advancements in synthetic methodologies have focused on improving yields and reducing environmental impact, making the compound more accessible for research purposes.

Table 1: Synthesis Methods Overview

Pharmacological Applications

The compound's structure suggests potential activity in various biological systems. Its fluorinated nature may enhance metabolic stability and bioavailability, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of cyclohexanone compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

- Case Study: A study evaluated the anticancer efficacy of a related compound against leukemia cell lines, achieving an inhibition rate of 84.19% . Such results indicate the potential for further development of fluorinated cyclohexanones as anticancer agents.

Table 2: Anticancer Activity Results

| Compound | Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Compound A | MOLT-4 (Leukemia) | 84.19% | |

| Compound B | SF-295 (CNS) | 72.11% |

Potential in Neurological Disorders

Fluorinated compounds have been explored for their effects on mitochondrial function, particularly in neurodegenerative diseases such as Charcot-Marie-Tooth Disease type 2A. Small molecule activators targeting mitochondrial fusion proteins show promise for therapeutic applications.

- Case Study: The design of a series of derivatives based on cyclohexyl structures led to the identification of compounds with enhanced pharmacokinetic properties, indicating that modifications can yield effective treatments for neurological conditions .

Industrial Applications

Due to its favorable properties, this compound is also being investigated for use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's role as a building block in complex organic synthesis highlights its versatility.

Agrochemical Potential

Fluorinated compounds are increasingly used in agrochemicals due to their ability to enhance the efficacy and stability of active ingredients. Research into related compounds has shown that they can improve crop protection strategies by increasing resistance to pests and diseases.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-fluorocyclohexan-1-one involves its interaction with specific molecular targets. The benzyloxy group and the fluorine atom can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

- Fluorine vs. Methoxy Groups : The benzyloxy group in this compound significantly increases lipophilicity compared to the methoxy analog, making it more suitable for crossing biological membranes. However, the methoxy derivative exhibits better solubility in aqueous systems, favoring applications in agrochemistry .

- Impact of Fluorine: The 2-fluorine atom in the target compound reduces electron density at the carbonyl group, stabilizing the ketone against nucleophilic attacks compared to non-fluorinated analogs like 4-benzyloxycyclohexan-1-one. This property is critical in reactions requiring selective ketone preservation .

- Reactivity in Functionalization : Compared to 2-fluorocyclohexan-1-one, the benzyloxy substituent in this compound introduces steric hindrance, slowing down reactions at the 4-position but enabling regioselective modifications at the 2- and 3-positions .

Limitations of Available Evidence

The provided evidence () discusses 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one , a structurally distinct compound with a furyl group and hydroxyprop-en-one backbone. While it shares a benzyloxy-phenyl moiety, its applications and properties differ fundamentally from those of this compound. For instance:

- The compound in exhibits intramolecular hydrogen bonding between the hydroxyl and ketone groups, a feature absent in the target compound .

- Its crystallographic data (e.g., bond angles, packing structure) are irrelevant to comparisons involving fluorocyclohexanones .

Recommendations for Further Research

To address this gap, consult additional sources focusing on:

- Synthetic protocols for fluorinated cyclohexanones.

- Pharmacokinetic studies of benzyloxy-fluorinated ketones.

- Comparative crystallographic analyses of analogous compounds.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(Benzyloxy)-2-fluorocyclohexan-1-one with high purity?

Methodological Answer:

The synthesis typically involves two key steps: fluorination of a cyclohexanone precursor and introduction of the benzyloxy group.

- Fluorination: Start with 2-hydroxycyclohexan-1-one. Fluorination can be achieved using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions at low temperatures (0–5°C) to minimize side reactions.

- Benzyloxy Protection: React the fluorinated intermediate with benzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 6–12 hours.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product. Ultrasound-assisted methods (as in ) can enhance reaction efficiency and purity .

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- ¹H NMR: Look for signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.6–4.8 ppm (OCH₂Ph), and δ 2.5–3.0 ppm (cyclohexanone protons). The fluorine atom deshields adjacent protons, causing splitting patterns.

- ¹⁹F NMR: A singlet near δ -180 to -190 ppm confirms the fluorine substituent.

- IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch).

- X-ray Crystallography: For definitive confirmation, single-crystal X-ray analysis (as in and ) resolves bond lengths and angles, distinguishing regioisomers .

Advanced: What strategies mitigate competing side reactions during fluorination or benzyloxy group introduction?

Methodological Answer:

- Fluorination: Use excess DAST (1.5–2.0 equiv.) in dichloromethane at -20°C to suppress elimination byproducts. Monitor reaction progress via TLC.

- Benzyloxy Protection: Activate the hydroxyl group with a mild base (e.g., K₂CO₃) to avoid over-alkylation. Microwave-assisted synthesis (60°C, 30 min) reduces reaction time and side products.

- Catalytic Control: Phosphine catalysts (e.g., in ) improve regioselectivity during benzylation .

Advanced: How does the fluorine substituent influence the compound's reactivity in nucleophilic additions?

Methodological Answer:

The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic additions (e.g., Grignard or hydride reductions).

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs. For example, NaBH₄ reduction of this compound proceeds 2–3× faster than its non-fluorinated counterpart.

- DFT Calculations: Computational models (e.g., Gaussian 16) show a 10–15% decrease in LUMO energy at the carbonyl group due to fluorine, aligning with experimental reactivity trends .

Advanced: What are the challenges in achieving stereochemical control during synthesis?

Methodological Answer:

The cyclohexanone ring’s chair conformation and steric hindrance from the benzyloxy group complicate stereoselective functionalization.

- Chiral Catalysts: Use (-)-Sparteine or Jacobsen’s catalyst to induce asymmetry during α-alkylation.

- Protecting Group Strategy: Temporary protection of the ketone (e.g., as a ketal) can direct nucleophilic attacks to specific positions.

- Stereoconvergent Methods: As shown in , phosphine-catalyzed γ-additions of racemic allenoates achieve high diastereomeric ratios (13:1 dr) .

Advanced: How do solvent polarity and temperature affect the compound’s stability during reactions?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the carbonyl group but may promote hydrolysis if traces of water are present. Use molecular sieves for moisture-sensitive steps.

- Temperature: Storage at -20°C in amber vials under nitrogen prevents ketone oxidation. Reactions above 80°C risk benzyl ether cleavage; monitor via HPLC-MS.

- Stability Data: recommends dry, ventilated storage to avoid decomposition .

Data Contradiction: Discrepancies in reported melting points or spectral data—how to resolve?

Methodological Answer:

- Purity Verification: Re-crystallize the compound and analyze via HPLC (>98% purity).

- Cross-Validation: Compare ¹H/¹³C NMR with DFT-simulated spectra (e.g., using ACD/Labs or MestReNova).

- Crystallography: Single-crystal X-ray data (as in ) resolve ambiguities in regiochemistry or stereochemistry .

Safety: What are the key safety protocols for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage: Keep in a sealed container under nitrogen at 2–8°C (per and ) .

- Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite.

- Emergency: For skin contact, rinse with water for 15 min; seek medical attention if irritation persists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.